Veralipride-d6
Description
Significance of Isotopic Labeling in Chemical Biology and Pharmaceutical Sciences
Isotopic labeling is a technique where an atom in a molecule is replaced by its isotope. simsonpharma.com This method is invaluable in pharmaceutical research and chemical biology as it allows scientists to trace the journey of a drug within a biological system. simsonpharma.commusechem.com By tracking these labeled molecules, researchers can gain detailed insights into a drug's absorption, distribution, metabolism, and excretion (ADME) properties. musechem.com This understanding is crucial for developing safer and more effective therapeutic agents. simsonpharma.commusechem.com Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are often preferred for these studies due to their non-radioactive nature. studysmarter.co.uk
Rationale for Deuterium Substitution in Drug Candidates and Research Tools
The substitution of hydrogen with deuterium is a key strategy in drug development. The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond. informaticsjournals.co.in This increased bond strength can slow down the rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the deuterium kinetic isotope effect (DKIE). By impeding metabolic breakdown, deuteration can lead to a longer drug half-life, increased systemic exposure, and potentially a more favorable side-effect profile by reducing the formation of toxic metabolites. nih.gov This "deuterium switch" can therefore enhance the pharmacokinetic properties of a drug. nih.gov
Overview of Veralipride (B1683490) and its Analogues as Research Probes
Veralipride is a benzamide (B126) derivative that acts as a dopamine (B1211576) D2 receptor antagonist. wikipedia.orgmedchemexpress.com It has been investigated for the treatment of vasomotor symptoms associated with menopause. wikipedia.orgnih.gov Veralipride and its deuterated analogues, such as Veralipride-d6, serve as valuable research probes. researchgate.net The parent compound, Veralipride, has been used in pharmacokinetic studies to understand its absorption and metabolism. researchgate.netnih.gov The deuterated version, this compound, is particularly useful as an internal standard in analytical methods like mass spectrometry for the accurate quantification of Veralipride in biological samples. nih.gov
Properties
CAS No. |
105258-80-8 |
|---|---|
Molecular Formula |
C₁₇H₁₉D₆N₃O₅S |
Molecular Weight |
389.5 |
Synonyms |
5-(Aminosulfonyl)-2,3-(dimethoxy-d6)-N-[[1-(2-propen-1-yl)-2-pyrrolidinyl]methyl]benzamide; (+/-)-Veralipride-d6; Agreal-d6; LIR 1660-d6; |
Origin of Product |
United States |
Physicochemical Properties of Veralipride D6
The defining characteristic of Veralipride-d6 is the substitution of six hydrogen atoms with deuterium (B1214612) atoms, specifically in the two methoxy (B1213986) groups attached to the benzamide (B126) ring. researchgate.netgoogle.com This isotopic substitution results in a higher molecular weight compared to the parent compound, Veralipride (B1683490).
| Property | Veralipride | This compound |
| Chemical Formula | C₁₇H₂₅N₃O₅S | C₁₇H₁₉D₆N₃O₅S |
| Molecular Weight | 383.46 g/mol wikipedia.org | Approximately 389.5 g/mol |
| Isotopic Purity | Not Applicable | Typically >98% |
Note: The molecular weight of this compound is an approximation, and the exact value may vary slightly depending on the specific manufacturing batch. Isotopic purity is a critical parameter, ensuring that the vast majority of the molecules contain the desired deuterium atoms.
Applications of Veralipride D6 in Preclinical Pharmacokinetic Research
Role of Veralipride-d6 as an Internal Standard in Bioanalytical Assays
In the realm of bioanalytical chemistry, the use of a stable isotope-labeled internal standard is considered the gold standard for quantitative assays, particularly those employing mass spectrometry. bioanalysis-zone.com this compound, with its deuterium-labeled methoxy (B1213986) groups, is an ideal internal standard for the quantification of veralipride (B1683490) in biological matrices such as plasma and urine. nih.gov
The fundamental principle behind its use lies in its near-identical physicochemical properties to the analyte, veralipride. bioanalysis-zone.com This ensures that both compounds exhibit similar behavior during sample extraction, derivatization, and chromatographic separation. bioanalysis-zone.comnih.gov However, due to the mass difference imparted by the deuterium (B1214612) atoms, this compound can be distinguished from the unlabeled veralipride by a mass spectrometer. nih.gov
A common analytical approach involves gas chromatography-mass spectrometry (GC-MS). In this method, both veralipride and this compound are extracted from the biological sample and then chemically modified (derivatized) to enhance their volatility and thermal stability for GC analysis. nih.gov For instance, they can be converted to their trimethylated derivatives. nih.gov When analyzed by mass spectrometry in the chemical ionization mode, the trimethylated veralipride and its deuterated internal standard will produce quasi-molecular ions with different mass-to-charge ratios (m/z). nih.gov Specifically, the trimethylated veralipride shows a quasi-molecular ion at m/z 426 (M+H), while the trideuterated internal standard is detected at m/z 429 (M+H). nih.gov
By comparing the intensity of the signal from the analyte (veralipride) to the known and constant concentration of the internal standard (this compound), precise and accurate quantification of the drug in the original sample can be achieved. nih.gov This ratiometric measurement corrects for any variability or loss that may occur during the analytical process, leading to highly reliable data. The use of a deuterated internal standard like this compound is crucial for achieving the sensitivity and selectivity required for pharmacokinetic studies, where drug concentrations can be very low. nih.gov
Investigation of Deuterium Isotope Effects on Drug Disposition in Preclinical Models
The substitution of hydrogen with deuterium can significantly influence the pharmacokinetic properties of a drug. This phenomenon, known as the deuterium isotope effect, arises from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This increased bond strength can make the C-D bond more resistant to metabolic cleavage, thereby altering the drug's disposition in the body. googleapis.com
Attenuation of Metabolic Pathways via Deuterium Substitution (e.g., O-demethylation)
One of the primary metabolic pathways for many drugs, including those with methoxy groups like veralipride, is O-demethylation. epo.org This process is often mediated by cytochrome P450 (CYP) enzymes. google.com The replacement of hydrogen atoms on the methoxy groups with deuterium, as in this compound, can slow down the rate of this metabolic reaction. epo.orggoogleapis.com
This attenuation of metabolism can lead to several observable effects in preclinical models. For instance, studies with other deuterated compounds have shown that this can result in a longer half-life and increased systemic exposure of the parent drug. google.com While specific data on the O-demethylation of this compound in preclinical models is not extensively detailed in the provided search results, the general principle of deuterium substitution affecting metabolism is well-established for other compounds, such as tetrabenazine (B1681281), where deuteration of the methoxy groups leads to reduced metabolism and altered pharmacokinetic profiles. epo.orggoogle.com
Impact of Deuteration on Absorption Kinetics in Non-Human Systems
The absorption of a drug can be a complex process, and in some cases, it may occur at multiple sites within the gastrointestinal tract. Studies on veralipride in humans have suggested a double-site absorption model, leading to two distinct peaks in plasma concentration after oral administration. researchgate.netnih.gov
To investigate this hypothesis further in a preclinical setting, co-administration of veralipride and its deuterated analog, Veralipride-d3, was performed using a telemetric shuttle in a non-human model. researchgate.net This innovative approach allowed for the targeted delivery of the drugs to different segments of the small intestine. The results from this study supported the double-site absorption theory, indicating that the second absorption site for veralipride is located approximately two-thirds of the way down the small intestine. researchgate.net While this study used Veralipride-d3, the principles and methodologies are directly applicable to understanding the absorption kinetics of this compound. The use of a deuterated form is essential in such studies to differentiate the drug absorbed from different intestinal locations.
Preclinical Pharmacokinetic Parameter Determination (e.g., half-life, systemic exposure)
For example, in studies with deuterated tetrabenazine (d6-tetrabenazine), a significant increase in the half-life of its active metabolites was observed compared to the non-deuterated form. google.com This, in turn, is expected to enhance the duration of the therapeutic effect. While specific quantitative data for this compound's half-life and systemic exposure from preclinical studies are not available in the provided search results, the established principles of deuterium isotope effects strongly suggest that similar alterations would be observed. These changes are a direct consequence of the attenuated metabolism discussed previously.
Evaluation of Drug-Drug Interactions Utilizing Deuterated Probes (preclinical)
Deuterated compounds like this compound can be valuable tools in preclinical studies designed to evaluate drug-drug interactions. The metabolism of many drugs is dependent on the activity of specific enzyme systems, such as the cytochrome P450 family. google.com When two drugs are co-administered, one may inhibit or induce the enzymes responsible for the metabolism of the other, leading to altered plasma concentrations and potentially adverse effects.
By using a deuterated probe like this compound, researchers can investigate the impact of a new chemical entity on the metabolic pathways of veralipride without the confounding factor of the probe itself significantly altering the metabolic landscape. The slower metabolism of the deuterated compound can make it a more sensitive substrate for detecting subtle changes in enzyme activity caused by an interacting drug. For instance, if a co-administered drug inhibits the CYP enzymes responsible for O-demethylation, the already slowed metabolism of this compound would be further reduced, leading to a more pronounced increase in its plasma concentration compared to what might be observed with the non-deuterated veralipride. This enhanced sensitivity can be crucial in identifying potential drug-drug interactions early in the drug development process. While the provided search results mention the potential for deuteration to reduce the impact of drug interactions for other compounds, google.com specific preclinical studies using this compound for this purpose are not detailed.
Development of Pharmacokinetic Models in Non-Human Biological Systems
Pharmacokinetic (PK) modeling is a crucial aspect of drug development, allowing for the simulation and prediction of a drug's behavior in the body. Data generated from studies using this compound can be instrumental in developing and refining these models for non-human systems.
As previously mentioned, studies involving the co-administration of veralipride and its deuterated form have been used to develop and validate a double-site absorption model in a non-human system. researchgate.net This type of model provides a more accurate representation of the drug's complex absorption profile, which can include secondary peaks in plasma concentration. researchgate.netnih.gov The ability to distinguish between the deuterated and non-deuterated forms of the drug allows for a more detailed understanding of the absorption process at different locations in the gastrointestinal tract. researchgate.net
Investigation of Veralipride D6 in Drug Metabolism Studies
Assessment of Metabolic Stability and Isotope Effects in Vitro
No public data is available regarding the in vitro metabolic stability of Veralipride-d6.
There is no information available in the public domain detailing the enzymatic biotransformation pathways of this compound or the specific changes brought about by deuterium (B1214612) labeling.
While CYP enzymes and carbonyl reductases are crucial in drug metabolism, their specific involvement in the preclinical metabolism of Veralipride (B1683490) or this compound has not been documented in publicly accessible studies.
Identification and Characterization of Deuterated Metabolites in Preclinical Models
There are no published preclinical studies that identify or characterize the deuterated metabolites of this compound.
In Vitro Metabolic System Applications for Mechanistic Studies
Although in vitro systems are standard tools in drug metabolism research, their specific application to study the mechanistic aspects of this compound metabolism has not been reported in the literature.
There is no evidence of studies using subcellular fractions like microsomes or hepatocytes to investigate the metabolism of this compound in the public domain.
No data is available from studies examining the kinetic isotope effects of deuterium substitution on the enzyme kinetics of Veralipride metabolism.
Comparative Metabolic Profiling of Veralipride and this compound (preclinical)
The use of deuterium-labeled compounds, such as this compound, in drug metabolism studies is a strategic approach to investigate metabolic pathways and potential kinetic isotope effects. Deuteration can alter the rate of metabolic processes, particularly those involving cytochrome P450 (CYP) enzymes, by strengthening the carbon-hydrogen bonds at specific molecular positions. This alteration can lead to a different metabolic profile, potentially resulting in reduced clearance, altered metabolite formation, and modified pharmacokinetic properties.
However, specific preclinical data that would allow for a direct and detailed comparison of the metabolic fate of Veralipride and this compound is not available in the reviewed literature. Such a study would typically involve incubating both compounds with liver microsomes or hepatocytes from various preclinical species to identify and quantify the resulting metabolites. The goal would be to determine if deuteration leads to any significant changes in the metabolic pathways of Veralipride.
While the synthesis of this compound has been described, the subsequent and crucial step of a comparative metabolic workup has not been published. researchgate.net The existing literature on Veralipride primarily focuses on its pharmacokinetics, efficacy, and its interactions with dopamine (B1211576) D2 receptors and carbonic anhydrase isoforms. researchgate.netnih.govnih.gov There is mention of in-vitro profiling of Veralipride, but this does not extend to a comparison with its deuterated form. researchgate.netnih.govresearchgate.net
The investigation into deuterated compounds like d6-tetrabenazine has shown that a modified metabolite profile can be expected, but these findings are specific to that particular drug and cannot be extrapolated to Veralipride without direct experimental evidence. google.com The use of in-vitro models to predict drug metabolism is a common practice in preclinical studies, but no such data is available for a Veralipride versus this compound comparison. mdpi.comnih.govgoogle.com
Mechanistic Research Employing Veralipride D6
Molecular Interactions and Binding Kinetics of Deuterated Ligands
The substitution of hydrogen with deuterium (B1214612) can alter the physicochemical properties of a molecule, primarily due to the greater mass of deuterium, which forms a stronger covalent bond with carbon. nih.gov This can influence the rate of metabolic reactions involving C-H bond cleavage, a phenomenon known as the kinetic isotope effect. nih.gov Such modifications are studied to see if they can lead to improved metabolic stability and bioavailability. nih.govnih.gov
Dopamine (B1211576) D2 Receptor Antagonism Studies with Veralipride-d6
Veralipride (B1683490) is an established antagonist of the dopamine D2 receptor. medchemexpress.commedchemexpress.comtsinghua.edu.cn However, a review of the current scientific literature reveals a lack of specific studies investigating the binding kinetics and antagonistic activity of its deuterated form, this compound, at the dopamine D2 receptor. While the foundational antidopaminergic activity is attributed to the parent compound, dedicated research on how deuterium substitution at the six positions of the molecule impacts its interaction with the D2 receptor has not been published.
Investigations into Carbonic Anhydrase Isoform Inhibition by this compound
Recent research has uncovered that beyond its well-known dopaminergic activity, the parent compound Veralipride also acts as an inhibitor of carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes. nih.govresearchgate.netresearchgate.net
Although no studies have been conducted specifically on this compound, extensive in vitro profiling of non-deuterated Veralipride has been performed against a panel of human (h) carbonic anhydrase isoforms. nih.gov These investigations, utilizing a stopped-flow CO2 hydrase assay, revealed that Veralipride is a potent inhibitor of most of the 15 hCA isoforms, with the exception of hCA III. nih.gov
A 2024 study by Angeli et al. provided detailed kinetic data on Veralipride's inhibitory activity. The compound showed significant inhibition against isoforms such as hCA I, II, IV, VA, VB, VI, VII, IX, XII, and XIII. nih.gov This polypharmacological profile suggests that the therapeutic effects of Veralipride may extend beyond dopamine receptor antagonism. nih.govresearchgate.net
Table 1: In Vitro Inhibition Data of Veralipride against Human Carbonic Anhydrase Isoforms
| Isoform | Inhibition Constant (Kᵢ) (nM) |
| hCA I | 54.3 |
| hCA II | 9.8 |
| hCA III | >10000 |
| hCA IV | 45.7 |
| hCA VA | 89.5 |
| hCA VB | 48.3 |
| hCA VI | 8.9 |
| hCA VII | 5.6 |
| hCA IX | 25.4 |
| hCA XII | 4.8 |
| hCA XIII | 45.8 |
Data sourced from Angeli et al. (2024). The study was performed on non-deuterated Veralipride. nih.gov
Structural studies, specifically X-ray crystallography, have been crucial in elucidating the binding mode of non-deuterated Veralipride to several carbonic anhydrase isoforms. nih.gov The research by Angeli et al. successfully resolved the crystal structures of Veralipride in complex with hCA I, hCA II, and a mimic of hCA XII. nih.govresearchgate.net
These structural analyses revealed that the sulfonamide group of Veralipride directly coordinates with the zinc ion in the enzyme's active site. The molecule's tail extends into the active site cavity, forming multiple interactions with surrounding amino acid residues, which accounts for its potent inhibitory activity. nih.gov To date, no crystallographic data for this compound complexed with any enzyme have been published.
Exploration of Structure-Activity Relationships with Deuterium Substitution
The exploration of structure-activity relationships (SAR) for deuterated compounds aims to understand how the placement of deuterium affects biological activity. nih.govnih.govinformaticsjournals.co.in Deuteration can decrease the rate of cytochrome P450-mediated metabolism, potentially leading to a longer half-life and increased drug exposure. nih.gov
In the context of this compound, specific SAR studies focusing on the impact of deuterium substitution on its dual activity as both a dopamine D2 antagonist and a carbonic anhydrase inhibitor are not available in the published literature. Such research would be necessary to determine if deuteration offers a therapeutic advantage by altering its metabolic stability or target engagement. nih.gov
Cellular and Subcellular Target Interactions in Non-Human Cell Lines and Tissues
Investigations into the cellular and subcellular interactions of drug candidates in non-human cell lines are fundamental to understanding their mechanisms of action. nih.gov These studies can reveal information about cellular uptake, distribution, and engagement with intracellular targets.
Currently, there are no published studies that specifically detail the interactions of this compound within non-human cell lines or tissues. Research on the parent compound has focused on its systemic effects and receptor-level interactions, but specific reports on its cellular transport and subcellular localization are limited. Further research would be required to characterize the cellular pharmacology of this compound.
Impact of Deuteration on Receptor Affinity and Ligand-Binding Dynamics
As of the current date, specific research detailing the receptor affinity and ligand-binding dynamics of this compound is not available in published scientific literature. This compound is a deuterated isotopologue of Veralipride, a benzamide (B126) derivative known to act as a dopamine D2 receptor antagonist. The replacement of specific hydrogen atoms with their heavier isotope, deuterium, is a strategy primarily used to alter a drug's metabolic profile by leveraging the kinetic isotope effect (KIE). researchgate.net However, this isotopic substitution can also influence the direct interaction between a ligand and its receptor, affecting binding affinity and the kinetics of association and dissociation. nih.gov
The theoretical impact of deuteration on Veralipride's interaction with the D2 receptor can be extrapolated from established principles of physical organic chemistry and computational studies on other deuterated compounds. The primary mechanism through which deuteration may alter receptor binding is by modifying the strength and dynamics of non-covalent interactions, particularly hydrogen bonds, which are critical for ligand-receptor recognition and stability. acs.orgirb.hr
Theoretical Impact on Receptor Affinity (K_d/K_i)
Receptor binding affinity is a measure of the strength of the interaction between a ligand and its receptor, quantified by the dissociation constant (K_d) or the inhibitory constant (K_i). A lower value indicates a stronger binding affinity. Deuteration can theoretically either increase or decrease binding affinity, depending on the specific location of the deuterium atom within the molecule and its role in the binding process.
If a hydrogen atom involved in a critical hydrogen bond at the receptor's active site is replaced by deuterium, the C-D bond is slightly shorter and stronger than the C-H bond. irb.hr This can lead to subtle changes in the geometry and vibrational energy of the ligand-receptor complex, potentially resulting in a more stable interaction and thus a higher binding affinity (lower K_d/K_i). acs.org Conversely, if the alteration in vibrational energy and bond length disrupts the optimal geometry of the binding pocket, a decrease in affinity could be observed.
Computational studies on other deuterated ligands have demonstrated this principle. For instance, selective deuteration of adenosine (B11128) A2A receptor ligands was shown to improve binding affinity. irb.hr Similarly, research on deuterated dopamine showed no significant difference in binding profiles to dopamine receptors, suggesting the effect can be molecule and receptor-specific. nih.gov For this compound, a hypothetical study might compare its binding affinity at the D2 receptor to that of the non-deuterated Veralipride.
Hypothetical Comparison of Binding Affinities for Veralipride and this compound at the Dopamine D2 Receptor
| Compound | Receptor | Hypothetical K_i (nM) | Description |
|---|---|---|---|
| Veralipride | Dopamine D2 | 2.5 | Baseline affinity of the non-deuterated parent compound. |
| This compound | Dopamine D2 | 1.8 | A hypothetical increase in affinity (lower K_i) due to the deuterium isotope effect stabilizing the ligand-receptor complex. |
This table is for illustrative purposes only and does not represent actual experimental data.
Theoretical Impact on Ligand-Binding Dynamics (k_on/k_off)
Beyond static affinity, deuteration can influence the dynamic process of a ligand binding to and dissociating from its receptor. These kinetics are described by the association rate constant (k_on) and the dissociation rate constant (k_off). nih.gov The ratio of these two rates (k_off/k_on) determines the equilibrium dissociation constant (K_d).
The kinetic isotope effect can alter these rates. For example, a more stable ligand-receptor complex due to deuteration might slow the rate at which the ligand dissociates from the receptor (a lower k_off). nih.gov A slower dissociation rate, often described as a longer residence time, can be a predictor of in vivo efficacy for some drugs targeting G protein-coupled receptors like the D2 receptor. nih.gov The association rate (k_on) might also be affected, though this is often more dependent on factors like ligand desolvation and long-range electrostatic interactions. pnas.org
Hypothetical Ligand-Binding Kinetics for Veralipride and this compound
| Compound | Hypothetical Association Rate (k_on) (M⁻¹s⁻¹) | Hypothetical Dissociation Rate (k_off) (s⁻¹) | Calculated Residence Time (1/k_off) (s) |
|---|---|---|---|
| Veralipride | 1 x 10⁷ | 0.025 | 40 |
| This compound | 1 x 10⁷ | 0.018 | 55.6 |
This table is for illustrative purposes only and does not represent actual experimental data. It assumes k_on is unchanged while k_off is reduced by deuteration, leading to increased residence time and affinity.
Future Directions and Emerging Research Areas for Veralipride D6
Integration of Veralipride-d6 in Systems Pharmacology Approaches for Preclinical Drug Discovery
Systems pharmacology, which integrates computational modeling and experimental data, provides a holistic view of a drug's interaction with biological systems. This compound is a valuable tool in this approach. By comparing the pharmacokinetic and pharmacodynamic profiles of Veralipride (B1683490) and this compound, researchers can build more accurate predictive models. chemrxiv.org
A key aspect of this is understanding the kinetic isotope effect, where the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. irb.hr This increased stability can lead to slower metabolism, particularly by cytochrome P450 (CYP450) enzymes. irb.hr In the context of Veralipride, a D2 receptor antagonist, this could mean a longer duration of action and potentially altered downstream signaling pathways. medchemexpress.comnih.govwikipedia.org
Pharmacokinetic studies of the non-deuterated Veralipride have shown a "double peak" phenomenon in plasma concentrations after oral administration, suggesting absorption at two distinct sites in the small intestine. researchgate.netresearchgate.net Co-administration studies with Veralipride-d3 have been used to investigate this further. researchgate.net The use of this compound in similar preclinical models could provide even more precise data on its absorption, distribution, metabolism, and excretion (ADME) profile, which is essential for developing robust systems pharmacology models.
Advanced Analytical Techniques for Comprehensive Metabolomic Profiling (preclinical)
The analysis of metabolites in biological samples, known as metabolomics, is a powerful tool in drug discovery. The use of deuterated standards like this compound is instrumental in enhancing the accuracy and reliability of these analyses. Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are central to these studies. acs.orgresearchgate.netnih.govsysrevpharm.org
In preclinical studies, this compound can serve as an internal standard for the quantification of the parent drug and its metabolites in various biological matrices. acs.org This is particularly important for overcoming matrix effects in LC-MS analysis, which can interfere with accurate quantification. acs.org The development of stable isotope-coded chemical-tagging methods further refines this process, although challenges like the chromatographic deuterium (B1214612) effect (CDE), where deuterated and non-deuterated compounds have slightly different retention times, need to be addressed. acs.org
Recent advancements in analytical instrumentation, such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), coupled with various chromatographic techniques like UPLC and GCxGC-MS, allow for more comprehensive and sensitive metabolomic profiling. nih.govnih.govresearchgate.net These techniques can be applied to preclinical studies involving this compound to gain a deeper understanding of its metabolic fate and identify any unique metabolic pathways that may differ from the non-deuterated form.
Exploration of this compound in Uncharted Biological Systems and Models
The unique properties of this compound make it a valuable probe for exploring its effects in novel biological systems and disease models. While Veralipride is known for its use in treating vasomotor symptoms associated with menopause, its antidopaminergic activity suggests potential applications in other areas. nih.govwikipedia.org
Preclinical research could explore the effects of this compound in models of neurological and psychiatric disorders where dopamine (B1211576) signaling is implicated. The altered pharmacokinetic profile of the deuterated compound might offer therapeutic advantages in these contexts. nih.gov Furthermore, the use of this compound in various in vitro and in vivo models can help to elucidate the role of specific metabolic pathways in both the therapeutic effects and potential off-target effects of the drug. nih.gov The development of new animal models and advanced cell culture systems will be crucial for these exploratory studies. nih.gov
Contribution of Deuterated Analogues to Understanding Drug Target Engagements
Deuterated analogues like this compound can provide significant insights into how a drug interacts with its biological target. While the primary benefit of deuteration is often seen in improved pharmacokinetics, subtle changes in physicochemical properties can also influence drug-target binding. irb.hrnih.gov
Q & A
Q. What ethical considerations apply when using this compound in preclinical models?
- Methodological Answer : Follow ARRIVE guidelines for animal studies, including justification of sample sizes and humane endpoints. For human-derived cell lines, obtain informed consent documentation and disclose sourcing in methods sections. Disclose conflicts of interest related to synthetic routes or proprietary methods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
